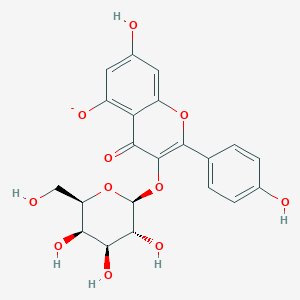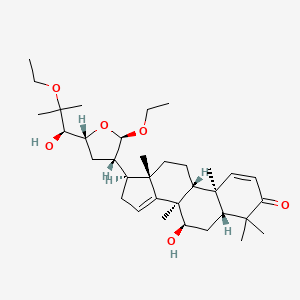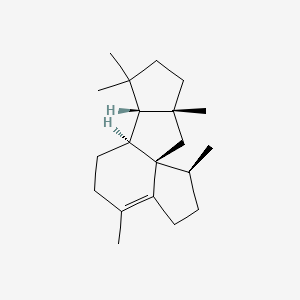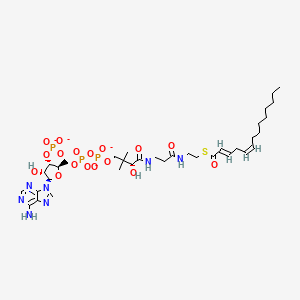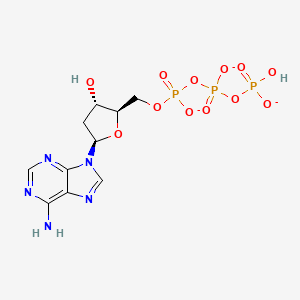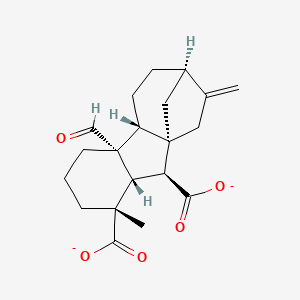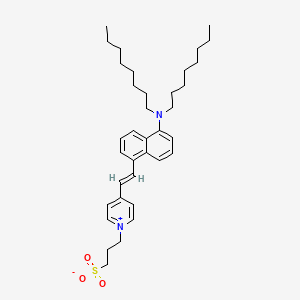
di-8-ANEPPS dye
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-8-ANEPPS dye is an iminium betaine. It has a role as a fluorochrome.
Scientific Research Applications
1. Spectral Properties and Orientation in Lipid Membranes Di-8-ANEPPS dye is often used to study the variations in electric potential across cell membranes. The dye's spectral properties are highly sensitive to its local environment, and its orientation is parallel to the membrane normal. This sensitivity is crucial for investigating membrane dynamics and functions (Matson, Carlsson, Beke-Somfai, & Nordén, 2012).
2. Intravital Multiphoton Photoconversion Di-8-ANEPPS can undergo multiphoton photoconversion, a process where its emission spectrum shifts irreversibly after light exposure. This characteristic makes it valuable for tracking cellular and subcellular dynamics in vivo (Turcotte, Wu, & Lin, 2017).
3. Enhanced Optical Mapping in Blood-Perfused Myocardium The dye has been optimized for probing electrical activity in blood-perfused myocardium, significantly enhancing the visibility and accuracy of optical mapping in cardiac research (Matiukas et al., 2007).
4. Membrane Potential and Intracellular Calcium Measurements Di-8-ANEPPS is effective in measuring membrane potential and intracellular calcium in various cell types. This application is crucial in understanding cellular responses to different stimuli, such as in taste cells (Hayashi et al., 1996).
5. Fluorescence and Resonance Raman Study The dye's binding to membranes has been extensively studied using fluorescence and resonance Raman spectroscopy, providing insights into its behavior and interaction with lipid membranes (Pevzner, Ehrenberg, & Loew, 1993).
6. Functional Characterization of Transverse Tubular System Di-8-ANEPPS is employed in studying the structural and functional properties of the transverse tubular system in mammalian skeletal muscle fibers, aiding in understanding muscle physiology and pathology (DiFranco, Capote, & Vergara, 2005).
7. Probing Membrane Dipole Potential and Polarisability The dye is used to quantify the orientational polarisability of lipid membrane surfaces, providing insights into the dipole potential and membrane dynamics (Le Goff, Vitha, & Clarke, 2007).
8. Trophoblast Fusion Quantification In placental research, Di-8-ANEPPS is repurposed to label the plasma membrane of trophoblast cells, aiding in the quantification of trophoblast fusion, a key process in placental development (Zhang & Yang, 2019).
properties
Product Name |
di-8-ANEPPS dye |
|---|---|
Molecular Formula |
C36H52N2O3S |
Molecular Weight |
592.9 g/mol |
IUPAC Name |
3-[4-[(E)-2-[5-(dioctylamino)naphthalen-1-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-27-38(28-14-12-10-8-6-4-2)36-21-16-19-34-33(18-15-20-35(34)36)23-22-32-24-29-37(30-25-32)26-17-31-42(39,40)41/h15-16,18-25,29-30H,3-14,17,26-28,31H2,1-2H3 |
InChI Key |
FXGJVSDFWOMWKJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=CC2=C(C=CC=C21)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=CC2=C(C=CC=C21)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



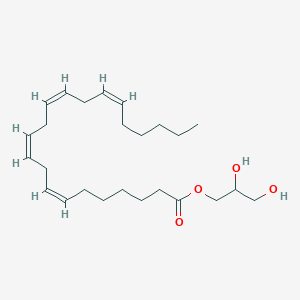




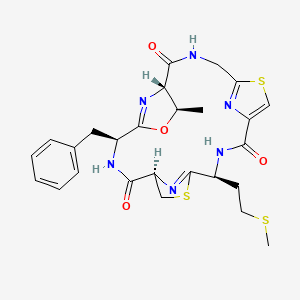
![2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1265128.png)
